molecular formula C5H4ClNO2 B1684388 ギメラシル CAS No. 103766-25-2

ギメラシル

カタログ番号: B1684388
CAS番号: 103766-25-2
分子量: 145.54 g/mol
InChIキー: ZPLQIPFOCGIIHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ギメラシルは、5-クロロ-2,4-ジヒドロキシピリジンとしても知られており、抗悪性腫瘍療法の補助剤として使用される低分子です。ギメラシルは、主に、フルオロウラシル(5-FU)の分解に関与する酵素ジヒドロピリミジンデヒドロゲナーゼ(DPD)を阻害することで、他の抗悪性腫瘍剤の治療効果を高める役割を果たすことで知られています。 この阻害により、5-FU の濃度が維持され、その結果、癌細胞に対する効果が高まります .

科学的研究の応用

Clinical Applications

1. Advanced Gastric Cancer Treatment

Gimeracil is primarily indicated for use in combination with tegafur and oteracil for treating advanced gastric cancer. A pivotal study compared the efficacy of S-1 (tegafur/gimeracil/oteracil) plus cisplatin against fluorouracil plus cisplatin. The results showed a median overall survival time of 8.6 months for S-1 compared to 7.9 months for fluorouracil, indicating a slight but significant improvement in survival rates with S-1 therapy .

2. Combination Therapy with Paclitaxel

In a clinical trial involving patients with advanced gastric cancer, gimeracil was combined with paclitaxel. The study included 61 patients split into two groups: one receiving gimeracil/oteracil/tegafur plus paclitaxel, and the other receiving oxaliplatin plus the same gimeracil combination. The overall disease control rate was 84.4% in the treatment group compared to 79.3% in the control group, demonstrating the efficacy and safety of this combination therapy .

3. Pharmacokinetic Studies

Research has highlighted the pharmacokinetics of gimeracil when administered alongside tegafur and oteracil. A study using liquid chromatography-mass spectrometry revealed that gimeracil significantly alters the pharmacokinetic profile of tegafur, allowing for improved therapeutic outcomes through optimized dosing strategies .

Case Studies

Case Study 1: Efficacy in Colorectal Cancer Metastasis

A case report documented a patient with colorectal cancer liver metastasis who achieved a durable response from treatment with tegafur/gimeracil/oteracil (S-1). This suggests that gimeracil not only enhances the effectiveness of fluorouracil but may also play a role in managing complex metastatic cases .

Case Study 2: Adverse Reactions Management

Another study analyzed medical records from 234 patients undergoing adjuvant chemotherapy with tegafur/gimeracil/oteracil after gastrectomy. The findings indicated that while some patients experienced adverse reactions, the overall management of these effects was improved due to gimeracil's role in modulating drug metabolism .

Table 1: Summary of Clinical Efficacy Studies Involving Gimeracil

Study TypeTreatment RegimenMedian Overall Survival (months)Disease Control Rate (%)
Randomized Controlled TrialS-1 + Cisplatin8.6Not reported
Combination TherapyGimeracil + PaclitaxelNot reported84.4
Case ReportS-1 for Colorectal Cancer MetastasisDurable ResponseNot applicable

Table 2: Pharmacokinetic Parameters

CompoundHalf-Life (hours)Peak Concentration (ng/mL)Area Under Curve (ng-hr/mL)
Tegafur224581860
Gimeracil1.5Not specifiedNot specified
Oteracil2Not specifiedNot specified

作用機序

ギメラシルは、ジヒドロピリミジンデヒドロゲナーゼ(DPD)酵素を阻害することで効果を発揮します。この酵素は、フルオロウラシル(5-FU)の分解に関与しています。DPDを阻害することで、ギメラシルは5-FUの濃度を高め、半減期を延長し、その結果、急速に増殖する癌細胞に対する細胞毒性効果を高めます。 この阻害は可逆的で選択的であり、テガフールの用量を減らし、毒性副作用を軽減しながら、より高濃度の5-FUを達成することができます .

生化学分析

Biochemical Properties

Gimeracil plays a crucial role in biochemical reactions by preventing the breakdown of Fluorouracil (5-FU), a cytotoxic anti-metabolite drug that acts on rapidly dividing cancer cells . It functions by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU .

Cellular Effects

Gimeracil influences cell function by maintaining high enough concentrations of 5-FU for a sustained effect against cancer cells . By preventing the breakdown of 5-FU, Gimeracil allows higher concentrations of 5-FU to be achieved with a lower dose of tegafur, thereby also reducing toxic side effects .

Molecular Mechanism

The molecular mechanism of Gimeracil involves its role in preventing the breakdown of 5-FU. It does this by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU . This allows for higher concentrations of 5-FU to be achieved, which can have a more potent effect on rapidly dividing cancer cells .

Temporal Effects in Laboratory Settings

The temporal effects of Gimeracil in laboratory settings are related to its role in maintaining high concentrations of 5-FU over time . This results in a sustained effect against cancer cells .

Metabolic Pathways

Gimeracil is involved in the metabolic pathway of 5-FU. It functions by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU . This allows for higher concentrations of 5-FU to be achieved, which can have a more potent effect on rapidly dividing cancer cells .

Transport and Distribution

The transport and distribution of Gimeracil within cells and tissues are related to its role in preventing the breakdown of 5-FU . By blocking the enzyme DPD, Gimeracil allows for higher concentrations of 5-FU to be achieved in the cells .

準備方法

合成経路と反応条件

ギメラシルは、2,4-ジメトキシピリジンから出発する実用的な3段階法によって合成できます。このプロセスには、以下の手順が含まれます。

工業生産方法

工業的には、ギメラシルは、エタノール、アセトニトリル、水からなる混合溶媒中で加熱溶解させて製造されることが多いです。 溶液を加熱しながら吸引ろ過し、その後ゆっくりと冷却して結晶化させることで、生成物を得ます .

化学反応の分析

反応の種類

ギメラシルは、次のようなさまざまな化学反応を起こします。

    酸化: ギメラシルは、特定の条件下で酸化され、さまざまな酸化生成物を生成することができます。

    還元: 還元することも可能ですが、それほど一般的ではありません。

    置換: ギメラシルは、特に塩素原子を含む求核置換反応を起こすことができます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

    還元: 水素化ホウ素ナトリウムなどの還元剤を使用することができます。

    置換: 求核剤としては、ナトリウムメトキシドなどが一般的に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用する特定の条件や試薬によって異なります。 例えば、酸化によってさまざまなヒドロキシル化誘導体が生成される場合があり、置換反応によってさまざまな置換ピリジンが生成されることがあります .

科学研究への応用

ギメラシルは、次のような幅広い科学研究への応用があります。

類似化合物との比較

ギメラシルは、しばしば他のDPD阻害剤やピリジン誘導体と比較されます。類似の化合物には、次のようなものがあります。

    オテラシル: テイスーノという併用薬のもう一つの成分で、5-FUの毒性副作用を軽減します。

    テガフール: 体内で活性薬に代謝される5-FUのプロドラッグです。

    フルオロウラシル(5-FU): 急速に増殖する癌細胞に作用する細胞毒性抗代謝薬です。

独自性

ギメラシルの独自性は、DPDを選択的かつ可逆的に阻害し、5-FUの効力を高めながら、毒性副作用を軽減するという点にあります。 これは、併用化学療法レジメンにおいて、ギメラシルを貴重な成分にしています .

生物活性

Gimeracil, a key component of the oral chemotherapy agent tegafur-gimeracil-oteracil potassium (TS-1), is primarily known for its role in enhancing the efficacy of 5-fluorouracil (5-FU) by inhibiting dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the catabolism of 5-FU. This article delves into the biological activity of gimeracil, exploring its mechanisms, clinical applications, and research findings.

Gimeracil functions as a biological regulator rather than a standalone chemotherapeutic agent. Its primary mechanism involves:

  • Inhibition of DPD : By blocking DPD, gimeracil increases the plasma concentration of 5-FU, thereby enhancing its antitumor effects while reducing gastrointestinal toxicity associated with high doses of 5-FU alone .
  • Synergistic Effects : When combined with tegafur and oteracil, gimeracil forms TS-1, which has shown superior efficacy compared to conventional chemotherapy regimens in various cancers, particularly gastrointestinal tumors .

Clinical Applications

Gimeracil is primarily utilized in combination therapies for treating various cancers. Notable applications include:

  • Pancreatic Cancer : A case study reported significant efficacy in a patient with locally advanced pancreatic cancer treated with TS-1 combined with anlotinib. The regimen led to a progression-free survival (PFS) of over 12 months .
  • Colorectal Cancer : In a clinical trial comparing TS-1 combined with oxaliplatin versus standard treatments, patients receiving TS-1 demonstrated comparable overall survival rates with fewer side effects .

Efficacy and Safety

Research has consistently highlighted the efficacy and safety profile of gimeracil in combination therapies:

Study NamePhaseRegimenMedian PFSMedian OS
CONKO-003IIIGemcitabine + TS-14.72 months9.08 months
NAPOLI-1IIINanoliposomal irinotecan + TS-13.1 months6.2 months
GESTIIIGemcitabine + TS-1Significant improvement in PFS and response rate compared to gemcitabine alone

The overall response rate (ORR) for patients treated with TS-1 has been reported at approximately 27.5% , with a disease control rate (DCR) of 70.6% across various studies, indicating substantial therapeutic potential .

Case Studies

Several case studies provide insight into the practical application of gimeracil:

  • Locally Advanced Pancreatic Cancer : A patient achieved a partial response after switching to TS-1 therapy, demonstrating reduced tumor size over multiple cycles of treatment .
  • Advanced Colorectal Cancer : A study involving 70 patients showed that those treated with TS-1 combined with oxaliplatin had comparable outcomes to those receiving standard chemotherapy, but with lower incidences of severe toxicities such as myelosuppression .

特性

IUPAC Name

5-chloro-4-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLQIPFOCGIIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046799
Record name Gimeracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Gimeracil's main role within Teysuno is to prevent the breakdown of [DB00544] (5-FU), which helps to maintin high enough concentrations for sustained effect against cancer cells. It functions by reversibly blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU.
Record name Gimeracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

103766-25-2
Record name Gimeracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103766-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gimeracil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103766252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gimeracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gimeracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-4-hydroxy-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GIMERACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA8SE1325T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gimeracil
Reactant of Route 2
Gimeracil
Reactant of Route 3
Gimeracil
Reactant of Route 4
Gimeracil
Reactant of Route 5
Gimeracil
Reactant of Route 6
Gimeracil
Customer
Q & A

A: Gimeracil primarily targets dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the degradation of pyrimidines like 5-fluorouracil (5-FU). Gimeracil acts as an inhibitor of DPD, binding to the enzyme and preventing its activity. [, , , , ]

ANone: Inhibition of DPD by Gimeracil leads to several downstream effects:

  • Increased 5-FU bioavailability: By preventing 5-FU degradation, Gimeracil increases its concentration in the bloodstream and tumor tissues, enhancing its therapeutic efficacy. [, , , ]
  • Radiosensitizing effects: Gimeracil, through DPD inhibition, has been shown to enhance the effects of radiotherapy. This is attributed to its partial inhibition of homologous recombination (HR), a major DNA double-strand break repair pathway. [, , , ]
  • Suppression of HR-mediated DNA repair: Gimeracil has been shown to restrain the formation of Rad51 and replication protein A (RPA) foci, key proteins involved in HR. Conversely, it increases the formation of foci of other DNA repair proteins like Nbs1, Mre11, Rad50, and FancD2, suggesting an involvement in the early stages of HR. [, ]

A: The molecular formula of Gimeracil is C5H3ClN2O2 and its molecular weight is 158.54 g/mol. [, , ]

ANone: Gimeracil can be characterized by various spectroscopic methods:

  • Ultraviolet-visible (UV-Vis) spectroscopy: Gimeracil exhibits specific absorbance peaks in the UV-Vis region, which can be used for its identification and quantification. []
  • Infrared (IR) spectroscopy: The IR spectrum of Gimeracil shows characteristic absorption bands corresponding to the vibrations of its functional groups, providing structural information. [, , ]
  • Nuclear magnetic resonance (NMR) spectroscopy: ¹H-NMR and potentially ¹³C-NMR spectroscopy can be employed to further confirm the structure of Gimeracil by analyzing the chemical shifts and coupling patterns of its protons and carbons. [, ]
  • Mass spectrometry (MS): MS techniques like Electrospray ionization mass spectrometry (ESI-MS) are valuable for determining the molecular weight and fragmentation pattern of Gimeracil, aiding in its identification. [, , ]
  • X-ray powder diffraction (XRPD): XRPD is crucial for identifying different polymorphs of Gimeracil, as each polymorph exhibits a unique diffraction pattern. [, ]

ANone: While the provided research focuses on Gimeracil's pharmacological properties, limited information is available regarding its material compatibility and stability under diverse conditions. Further research is needed to explore these aspects for applications beyond its pharmaceutical use.

A: The research primarily focuses on Gimeracil's role as an enzyme inhibitor, and there is no evidence suggesting intrinsic catalytic properties. [, , ] Its applications primarily revolve around its pharmacological activity in conjunction with other anticancer agents or radiotherapy.

ANone: The provided research primarily focuses on Gimeracil's use in oral formulations like capsules and tablets, often in combination with other anticancer agents. [2, 4, 6-9, 13, 14, 16, 17, 19-21, 23, 25, 27] Specific information regarding its stability under various storage conditions, different formulation approaches to enhance stability, solubility, or bioavailability is limited in the provided abstracts.

ANone: The provided research papers primarily discuss the clinical use and pharmacological properties of Gimeracil. [1-27] Detailed information regarding SHE regulations, risk assessments, and responsible handling practices for Gimeracil during its manufacturing, use, and disposal would be found in specific safety data sheets and regulatory guidelines.

A: Limited information is available on the specific ADME profile of Gimeracil from the provided abstracts. One study mentions that Gimeracil shows some drug accumulation after multiple oral doses, while its metabolites like 5-FU and uracil do not exhibit significant accumulation. [] More detailed investigations on absorption, distribution, metabolism, and excretion of Gimeracil are needed.

ANone: Numerous studies demonstrate the in vitro and in vivo efficacy of Gimeracil, particularly in combination with other anticancer agents like 5-FU or oxaliplatin, and radiotherapy:

  • In vitro: Gimeracil enhances the growth-inhibitory effects of radiation on oral squamous cell carcinoma cells. []
  • In vivo: Gimeracil potentiates the antitumor activity of X-ray irradiation in human cancer xenograft models. [] It has shown efficacy against lung, head and neck, and pancreatic cancers.
  • Clinical Trials: Several clinical trials have investigated Gimeracil's efficacy in combination therapies for various cancers:
    • Cervical cancer: A combination of Gimeracil with docetaxel and cisplatin demonstrates good clinical efficacy. []
    • Biliary tract cancer: A real-world data analysis highlights the survival benefits of Gimeracil-containing combination therapies. []

ANone: Several studies report on the safety and tolerability of Gimeracil, especially when administered in combination therapies.

  • Common Adverse Effects: The most frequent adverse events associated with Gimeracil include:
    • Hematological toxicity, primarily myelosuppression [, , , , ]
    • Gastrointestinal disturbances like nausea, vomiting, and diarrhea [, , , , , , , ]
    • Other side effects like fatigue, skin reactions, and liver or renal function abnormalities have also been reported. [, , , , , , , ]

ANone: While the provided abstracts mainly focus on oral administration, exploring alternative delivery strategies to enhance Gimeracil's therapeutic index and potentially reduce systemic side effects could be beneficial. This might include targeted drug delivery systems or nanoparticle formulations that specifically deliver Gimeracil to tumor sites.

ANone: Currently, the research lacks information on specific biomarkers for predicting Gimeracil's efficacy, monitoring treatment response, or identifying potential adverse effects. Identifying such biomarkers, potentially involving DPD expression levels, HR pathway activity, or other pharmacodynamic markers, would be valuable for personalized therapy.

ANone: Various analytical techniques are employed for the characterization and quantification of Gimeracil, including:

  • Chromatographic methods: High-performance liquid chromatography (HPLC) coupled with different detection methods like UV-Vis or mass spectrometry (LC-MS/MS) is commonly used to measure Gimeracil and its metabolites in biological samples. [, ]
  • Spectroscopic techniques: As discussed earlier, UV-Vis, IR, NMR, and MS are valuable for structural characterization and identification. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。